molecular formula C17H19NO3S B3117921 N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide CAS No. 2288710-51-8

N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide

Cat. No.: B3117921
CAS No.: 2288710-51-8
M. Wt: 317.4 g/mol
InChI Key: QQSJQGCQGPMFSO-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide ( 2288710-51-8) is a high-purity sulfonamide derivative supplied for chemical and pharmaceutical research. This compound features a molecular formula of C17H19NO3S and a molecular weight of 317.40 g/mol . Sulfonamides are a significant class of organic compounds with a well-established history in medicinal chemistry and drug development, first recognized for their antibacterial properties in the 1930s . Today, research into sulfonamide derivatives continues to be a vibrant field due to their broad and promising biological activities. Recent scientific literature indicates that sulfonamides are being investigated for a range of potential applications, including serving as anti-cancer agents by inhibiting specific kinases like Lemur tyrosine kinase 3, as well as exhibiting carbonic anhydrase inhibition, insecticidal, antibacterial, and antiviral activities . Furthermore, beyond their biological potential, sulfonamides are highly valuable as reagents in organic synthesis. They are frequently utilized in metal-catalyzed cross-coupling reactions, such as nickel-catalyzed conversions for forming C–N bonds, and in palladium-catalyzed tandem reactions for constructing complex heterocyclic structures . The presence of both ethenyl and methoxybenzyl functional groups in this specific molecule may make it a versatile building block or intermediate for further chemical exploration and development. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-ethenylphenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-14-5-9-16(10-6-14)18(22(3,19)20)13-15-7-11-17(21-2)12-8-15/h4-12H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJQGCQGPMFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the ethenyl group: This step may involve a Heck reaction or a similar coupling reaction to introduce the ethenyl group onto the aromatic ring.

    Methoxybenzyl group attachment: This can be done through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions may target the sulfonamide group or the aromatic rings, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

Antibacterial Activity

Sulfonamides have long been recognized for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide may exhibit similar antibacterial effects, making it a candidate for developing new antimicrobial agents.

Pain Modulation

Research indicates that certain sulfonamide derivatives can act as pain modulators by interacting with specific receptors in the central nervous system. This compound's structural characteristics suggest it could serve as an antagonist or partial agonist at pain-related receptors, warranting further investigation into its analgesic potential.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. For example, reactions involving this compound can lead to the formation of novel sulfonamide derivatives with tailored properties.

Probes in Biochemical Studies

Due to its unique structure, this compound can serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Understanding how it interacts with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial properties of various sulfonamides found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. This suggests that modifications in the structure can enhance biological activity.

Case Study 2: Pain Modulation

Research on related compounds demonstrated their effectiveness in modulating pain pathways, indicating that this compound may have therapeutic potential in pain management.

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)benzenesulfonamide
  • N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)ethanesulfonamide

Comparison

Compared to similar compounds, N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide may exhibit unique properties due to the presence of the methanesulfonamide group. This could affect its reactivity, solubility, and biological activity, making it distinct from other sulfonamides.

Biological Activity

N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide compound characterized by its unique structural features, which include a sulfonamide functional group, an ethenylphenyl moiety, and a methoxybenzyl group. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S. The structural representation highlights the presence of functional groups that contribute to its reactivity and biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Ethenyl Group : Enhances reactivity and potential interactions with biological targets.
  • Methoxy Group : Modulates solubility and binding affinity.

This compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar sulfonamides inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, leading to antibacterial effects.
  • Modulation of Pain Pathways : Some derivatives have shown potential as antagonists or partial agonists at specific receptors involved in pain modulation.
  • Cellular Interaction : The compound's structure suggests it may interact with various cellular targets, influencing metabolic pathways.

Antibacterial Properties

Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antibacterial activity. This activity is primarily attributed to their ability to inhibit enzymes essential for bacterial growth.

Pain Modulation

Studies on structurally similar compounds suggest that modifications in the aromatic rings can significantly influence their ability to modulate pain pathways. This compound may act as a pain modulator through interactions with specific receptors.

Synthesis and Biological Evaluation

A study focused on synthesizing various sulfonamides, including this compound, demonstrated its potential as an antibacterial agent. The synthesis involved nucleophilic substitutions that resulted in compounds with varying degrees of biological activity.

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamideSimilar amine and sulfonamide groupsAntibacterial
N-[4-(trifluoromethyl)phenyl]-benzenesulfonamideFluorinated aromatic ringAnticancer
N-[2-Methyl-3-pyridazin]methanesulfonamideHeterocyclic substitutionAntiviral

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, the hydrophilic nature of the methanesulfonamide group is expected to enhance solubility and facilitate distribution in biological systems.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurity Analysis
SulfonylationMethanesulfonyl chloride, TEA, DCM, 0–25°C70–85%TLC (Rf = 0.3), NMR
EthenylationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C60–75%LC-MS (m/z = 342.1)

Basic: How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies protons and carbons in the methoxybenzyl (δ 3.8 ppm for OCH₃) and ethenylphenyl (δ 5.2–6.3 ppm for CH₂=CH) groups .
    • 2D NMR (COSY, HSQC) resolves connectivity ambiguities in crowded aromatic regions .
  • Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ = 343.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, often using SHELX programs for refinement (R factor < 0.05) .

Advanced: How can reaction conditions be optimized for higher yields?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to THF .
  • Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve ethenylation regioselectivity .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during coupling .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. Critical Parameters :

  • Moisture Sensitivity : Reactions involving sulfonyl chlorides require anhydrous conditions to prevent hydrolysis .
  • Oxygen Exclusion : Ethenylation steps often need inert atmospheres (N₂/Ar) to avoid catalyst deactivation .

Advanced: How to address contradictions in spectroscopic data during structural analysis?

Discrepancies may arise from:

  • Tautomerism : The sulfonamide group (-SO₂NH-) can exhibit resonance, altering NMR chemical shifts. Use variable-temperature NMR to assess dynamic effects .
  • Crystallographic Disorder : X-ray data may show partial occupancy in flexible ethenyl groups. Refinement with SHELXL (TWIN/BASF commands) resolves this .
  • Impurity Overlaps : LC-MS/MS or preparative HPLC isolates minor byproducts for independent characterization .

Q. Validation Protocol :

Cross-validate NMR with IR (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Compare experimental X-ray data with DFT-optimized molecular geometries .

Advanced: How do substituent modifications affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : Para-substitution on the benzyl group enhances metabolic stability compared to ortho/meta .
  • Ethenyl vs. Ethynyl : Ethenyl groups improve solubility but reduce target binding affinity compared to rigid ethynyl analogs .
  • Sulfonamide Bioisosteres : Replacing -SO₂NH- with phosphonamides (-PO₂NH-) alters pharmacokinetics but retains activity .

Q. Table 2: SAR Trends

ModificationEffect on PotencySelectivity Impact
4-OCH₃ → 4-F↓ IC₅₀ (2-fold)↑ Kinase selectivity
Ethenyl → Allyl↓ Solubility↑ Cytotoxicity

Advanced: What crystallographic challenges arise, and how are they resolved using SHELX?

Q. Challenges :

  • Twinned Crystals : Common in sulfonamides due to flexible side chains. SHELXL’s TWIN command refines twin laws and partitions overlapping reflections .
  • Disordered Solvent : Ethanol/water molecules in the lattice are modeled using PART/ISOR restraints to avoid overfitting .

Q. Workflow :

Data Collection : High-resolution (<1.0 Å) data minimizes phase errors.

Phasing : SHELXD identifies heavy atoms (e.g., sulfur), while SHELXE extends phases via density modification .

Refinement : SHELXL applies restraints for bond lengths/angles, achieving R1 < 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide

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